molecular formula C15H15FN2O3S B6542903 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1070964-99-6

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542903
CAS No.: 1070964-99-6
M. Wt: 322.4 g/mol
InChI Key: VNPZGUMYJWGHOZ-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is a synthetic acetamide derivative featuring a sulfonamido-substituted phenyl group. Its molecular structure includes a 4-fluoro-3-methylbenzenesulfonamido moiety attached to a phenylacetamide scaffold. This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in pharmacologically active molecules, particularly in enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-8-13(6-7-14(10)16)22(20,21)18-12-4-2-11(3-5-12)9-15(17)19/h2-8,18H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZGUMYJWGHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound 2-(4-chloro-3-methylphenoxy)-N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)acetamide (CAS 650576-08-2, ) serves as a relevant structural analog. Below is a comparative analysis:

Table 1: Comparative Properties of Target Compound and Analog
Property Target Compound Compound (CAS 650576-08-2)
Molecular Formula C₁₅H₁₄FN₂O₃S (calculated) C₂₃H₂₃ClN₂O₄S
Molar Mass (g/mol) ~320.07 458.96
Key Substituents 4-Fluoro-3-methylbenzenesulfonamido 4-Chloro-3-methylphenoxy, ethyl(phenyl)amino sulfonyl
Functional Groups Acetamide, sulfonamide, fluoro, methyl Acetamide, phenoxy, chloro, ethylphenylamino sulfonyl

Structural Implications

  • Substituent Effects: Fluoro vs. Chloro: The target compound’s fluorine atom is smaller and more electronegative than chlorine in , favoring stronger hydrogen bonding and reduced steric hindrance. Chlorine’s larger size and polarizability may alter binding kinetics in hydrophobic pockets . Phenoxy vs. However, the ethylphenylamino group in adds significant lipophilicity, which may reduce aqueous solubility. Sulfonamide Variations: The target’s simpler benzenesulfonamide contrasts with ’s ethylphenylamino sulfonyl group, which introduces a branched alkyl chain and additional phenyl ring. This increases molecular complexity and may impact metabolic stability.
  • Molecular Weight and Drug-Likeness :
    The target compound’s lower molar mass (~320 g/mol) aligns more closely with Lipinski’s “Rule of Five” guidelines for oral bioavailability compared to ’s higher mass (458.96 g/mol), which may limit membrane permeability .

Hypothetical Pharmacological Implications

  • Target Affinity : Fluorine’s electronegativity in the target compound could enhance interactions with enzymes like carbonic anhydrase or cyclooxygenase, where electronegative substituents are critical. In contrast, ’s chloro and ethylphenyl groups may favor targets requiring bulkier hydrophobic interactions.
  • Metabolic Stability: The methyl group in both compounds may slow oxidative metabolism.

Biological Activity

The compound 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is a substituted phenylacetamide that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 4-fluoro-3-methylbenzenesulfonamide with acetic anhydride or acetyl chloride. The compound's structure can be characterized using techniques such as X-ray crystallography and Hirshfeld surface analysis, which provide insights into its molecular geometry and interactions.

Antimicrobial Activity

Substituted phenylacetamides have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of benzenesulfonamides, derivatives exhibited inhibition rates of over 80% against Staphylococcus aureus at a concentration of 50 μg/mL .

Anticancer Properties

Recent studies have indicated that certain derivatives of phenylacetamides can induce apoptosis in cancer cell lines. For example, compounds with similar structures demonstrated a marked increase in annexin V-FITC positivity, indicating enhanced apoptotic activity in MDA-MB-231 breast cancer cells . This suggests that this compound may also possess anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound has potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is implicated in tumorigenesis and metastasis. Inhibitors with similar structures have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives against multiple bacterial strains. The results demonstrated that compounds structurally related to this compound displayed significant antibacterial activity, with some achieving inhibition rates comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on MDA-MB-231 cells treated with phenylacetamide derivatives showed a substantial increase in apoptotic markers after treatment. The study quantified the percentage of apoptotic cells using flow cytometry, revealing that certain derivatives could induce apoptosis more effectively than conventional chemotherapeutics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, with studies suggesting good membrane permeability and plasma protein binding . Toxicological assessments are essential to evaluate the safety profile before clinical applications.

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